molecular formula C11H9NO2 B104119 2-Methyl-4-nitrosonaphthalen-1-ol CAS No. 572-99-6

2-Methyl-4-nitrosonaphthalen-1-ol

Cat. No. B104119
CAS RN: 572-99-6
M. Wt: 187.19 g/mol
InChI Key: YZSCTNNFEVNWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-nitrosonaphthalen-1-ol (MNN) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a nitroso compound, which means it contains a nitroso functional group (-NO) attached to a carbon atom. MNN is widely used in scientific research for its ability to induce DNA damage and mutagenesis.

Mechanism Of Action

2-Methyl-4-nitrosonaphthalen-1-ol induces DNA damage through the formation of adducts with DNA. The nitroso group in 2-Methyl-4-nitrosonaphthalen-1-ol can react with DNA bases to form adducts that can cause mutations. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to form adducts with guanine and adenine bases in DNA. The formation of these adducts can lead to base substitutions, deletions, and insertions.

Biochemical And Physiological Effects

2-Methyl-4-nitrosonaphthalen-1-ol has been shown to have genotoxic and mutagenic effects in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol-induced DNA damage has been shown to cause cell cycle arrest and apoptosis in mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol has also been shown to induce oxidative stress and inflammation in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-4-nitrosonaphthalen-1-ol in lab experiments is that it is a well-characterized mutagenic agent. Its mechanism of action is well understood, and it has been extensively studied in various cell types. However, 2-Methyl-4-nitrosonaphthalen-1-ol has some limitations. It is a potent mutagenic agent, and caution should be taken when handling it. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

Future research on 2-Methyl-4-nitrosonaphthalen-1-ol could focus on its potential role in carcinogenesis. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to induce DNA damage, which can lead to mutations that contribute to cancer development. Further research could investigate the relationship between 2-Methyl-4-nitrosonaphthalen-1-ol exposure and cancer risk. Additionally, future research could focus on developing new methods for synthesizing 2-Methyl-4-nitrosonaphthalen-1-ol that are more cost-effective and environmentally friendly.

Synthesis Methods

2-Methyl-4-nitrosonaphthalen-1-ol can be synthesized through a series of chemical reactions starting from 2-methylnaphthalene. The first step involves the nitration of 2-methylnaphthalene with nitric acid to form 2-methyl-1-nitronaphthalene. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound, 2-methyl-1-aminonaphthalene, is then diazotized with sodium nitrite in the presence of hydrochloric acid to form 2-Methyl-4-nitrosonaphthalen-1-ol.

Scientific Research Applications

2-Methyl-4-nitrosonaphthalen-1-ol is widely used in scientific research as a mutagenic agent. It is used to induce mutations in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol is also used to study the mechanisms of DNA damage and repair. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol has been used to investigate the role of DNA damage in carcinogenesis.

properties

IUPAC Name

2-methyl-4-nitrosonaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCTNNFEVNWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitrosonaphthalen-1-ol

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